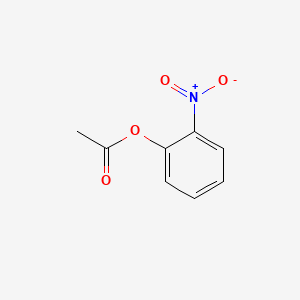

2-Nitrophenyl acetate

Description

Contextualization within Nitroaromatic Compounds and Acetate (B1210297) Esters

2-Nitrophenyl acetate is an organic chemical compound that belongs to two significant classes of molecules: nitroaromatic compounds and acetate esters. As a nitroaromatic compound, it features a nitro group (–NO₂) attached to a phenyl ring. The presence of the strong electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, activating it for certain chemical reactions. Specifically, it enhances the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack compared to non-nitrated phenyl acetates.

As an acetate ester, it is a derivative of acetic acid and 2-nitrophenol (B165410). Esters are characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another organic group. The hydrolysis of the ester bond in this compound yields acetic acid and 2-nitrophenol. This reaction is of particular interest in biochemical research. The compound is structurally related to its isomers, 4-nitrophenyl acetate (para-nitrophenyl acetate or pNPA) and 3-nitrophenyl acetate (meta-nitrophenyl acetate), which are also used in research, though pNPA is the most common. mdpi.comnih.gov The position of the nitro group relative to the acetate group is crucial in determining the compound's reactivity and steric interactions. nih.gov

Historical Overview of Research on this compound and Related Analogs

Research into nitrophenyl acetates as tools for studying enzymatic reactions has a long history. Early seminal work by Hartley and Kilby in the 1950s utilized the related compound, p-nitrophenyl acetate (pNPA), to investigate the mechanism of chymotrypsin (B1334515). cdnsciencepub.comcam.ac.uk They demonstrated that the enzyme catalyzes the hydrolysis of pNPA in a multi-step process, which involves the formation of an acetylated enzyme intermediate and the release of p-nitrophenol. cdnsciencepub.com This foundational research established pNPA as a convenient chromogenic substrate for assaying the activity of various esterases and proteases, as the release of the yellow p-nitrophenolate ion can be easily monitored spectrophotometrically. cam.ac.ukontosight.ai

Following the extensive studies on pNPA, researchers began to investigate its isomers, including this compound and 3-nitrophenyl acetate, to understand the effects of the nitro group's position on enzyme activity and specificity. nih.gov These analogs became valuable probes for exploring the steric and electronic constraints of enzyme active sites. For instance, studies on the hydrolysis of the three isomers by human carbonic anhydrase II revealed significant differences in reaction rates, highlighting how the enzyme's active site accommodates the different substrate geometries. nih.gov The ortho-isomer, this compound, often exhibits distinct reactivity due to steric hindrance from the ortho-nitro group, which can influence its interaction with the catalytic residues of an enzyme. nih.gov This has made it a useful compound for comparing substrate specificities and elucidating the structural features of enzyme active sites. nih.gov

Significance of this compound as a Model Compound in Mechanistic Studies

This compound serves as a significant model compound for investigating the mechanisms of both enzymatic and non-enzymatic hydrolysis and aminolysis reactions. Its utility stems from the properties of its hydrolysis product, 2-nitrophenol, which allows for convenient kinetic analysis.

In enzymology, this compound is employed as a chromogenic substrate to probe the activity and specificity of various hydrolases, particularly esterases. nih.govontosight.ai Enzymes such as chymotrypsin, trypsin, and carbonic anhydrase can catalyze its hydrolysis. nih.govcdnsciencepub.com The rate of 2-nitrophenol release, measured by spectrophotometry, provides a direct measure of the enzyme's catalytic efficiency. ontosight.ai

The key advantage of using this compound and its isomers lies in the ability to dissect the factors governing enzyme-substrate interactions. By comparing the rates of hydrolysis of this compound, 3-nitrophenyl acetate, and 4-nitrophenyl acetate, researchers can infer the steric and electronic requirements of an enzyme's active site. For example, a study involving site-specific mutagenesis of human carbonic anhydrase II used these substrates to demonstrate how specific amino acid changes affect catalytic activity and substrate specificity. nih.gov The mutation Thr200-->Gly resulted in a 380-fold increase in the hydrolysis rate of this compound, suggesting the removal of a steric clash between the substrate's ortho-nitro group and the original threonine residue. nih.gov

Beyond enzymatic studies, this compound is also used to study fundamental reaction mechanisms in organic chemistry, such as general base catalysis in ester hydrolysis. beilstein-journals.org Kinetic studies on the hydrolysis and aminolysis of this compound and its derivatives provide insight into transition-state stabilization and the influence of leaving group pKa on reaction rates. For instance, the rate of aminolysis with glycine (B1666218) ethyl ester is significantly faster for this compound compared to non-nitro analogs due to the electronic stabilization provided by the nitro group.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | chemicalbook.com |

| Synonyms | o-Nitrophenyl acetate | chemicalbook.com |

| CAS Number | 610-69-5 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C₈H₇NO₄ | chemicalbook.com |

| Molar Mass | 181.15 g/mol | chemicalbook.com |

| Appearance | Yellow to Pale Brown Crystalline Solid | chemicalbook.comwikipedia.org |

| Melting Point | 38-41 °C | chemicalbook.comchemicalbook.com |

| Boiling Point | 141 °C at 11 mmHg | chemicalbook.comchemicalbook.com |

| Water Solubility | 1181.7 mg/L at 20 °C | chemicalbook.com |

| Log P (Octanol/Water Partition Coefficient) | 1.27 at 25 °C | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCKRGSNLOHYRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060590 | |

| Record name | Acetic acid, 2-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-69-5 | |

| Record name | 2-Nitrophenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROPHENYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitrophenyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F7VE48GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Nitrophenyl Acetate

Esterification Routes for 2-Nitrophenyl Acetate (B1210297) Synthesis

The formation of the ester linkage in 2-nitrophenyl acetate can be achieved through several synthetic pathways, primarily involving the reaction of 2-nitrophenol (B165410) with an acetylating agent.

Direct Esterification with 2-Nitrophenol and Acetic Acid/Anhydride (B1165640)

The most common and straightforward method for the synthesis of this compound is the direct esterification of 2-nitrophenol. This can be accomplished using either acetic acid or, more frequently, acetic anhydride as the acylating agent.

The reaction with acetic anhydride is typically facilitated by a base catalyst, such as pyridine (B92270) or triethylamine. The base serves to deprotonate the phenolic hydroxyl group of 2-nitrophenol, increasing its nucleophilicity, and also to neutralize the acetic acid byproduct formed during the reaction.

Alternatively, acid-catalyzed esterification, a variant of the Fischer-Speier esterification, can be employed. acs.org In this approach, a strong acid catalyst, like sulfuric acid, protonates the carbonyl oxygen of acetic acid, thereby enhancing its electrophilicity for the attack by the hydroxyl group of 2-nitrophenol. researchgate.netnih.gov This is a reversible process, and to drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, for instance, through azeotropic distillation. researchgate.netnih.gov

Recent advancements have explored the use of solid acid catalysts to promote this transformation under milder and more environmentally benign conditions. For instance, silica (B1680970) sulfate (B86663) has been demonstrated to be an effective catalyst for the acetylation of phenols, including 2-nitrophenol, with acetic anhydride. nih.gov While the reaction of 2-nitrophenol at room temperature showed a modest yield of 58% after 3 hours, heating the mixture resulted in a significantly higher yield of 92%. nih.gov This improvement upon heating is attributed to the disruption of the intramolecular hydrogen bond present in 2-nitrophenol, which otherwise reduces the reactivity of the hydroxyl group. nih.gov Similarly, expansive graphite (B72142) has been reported as an efficient and inexpensive catalyst for the acetylation of alcohols and phenols with acetic anhydride. worktribe.com

Transesterification Processes Involving this compound

Transesterification, the process of exchanging the alkoxy or aryloxy group of an ester with another alcohol or phenol, represents another potential route for the synthesis of this compound. This reaction can be catalyzed by either acids or bases. chemrxiv.org In a base-catalyzed transesterification, an alkoxide or phenoxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to the substitution of the original alkoxy/aryloxy group. chemrxiv.org Acid-catalyzed transesterification, on the other hand, proceeds by protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by an alcohol or phenol. chemrxiv.org

While a versatile method for ester synthesis, specific and detailed examples of the synthesis of this compound via transesterification are not extensively documented in the literature. However, the principles of transesterification are well-established, and it remains a viable, albeit less common, synthetic strategy. For instance, the reverse reaction, the transesterification of this compound with other alcohols, is a known transformation.

Nucleophilic Substitution Reactions Involving the Acetate Moiety

The electron-withdrawing nature of the ortho-nitro group activates the ester carbonyl of this compound towards nucleophilic attack. This makes the acetate moiety a good leaving group in nucleophilic substitution reactions, particularly with nitrogen nucleophiles like amines and amino acids.

Aminolysis Reactions of this compound with Amines and Amino Acids

The reaction of this compound with amines or amino acids, known as aminolysis, results in the formation of an amide and the release of 2-nitrophenol. This reaction is of significant interest for understanding fundamental reaction mechanisms and for applications in bioconjugation chemistry. The reaction generally proceeds through a stepwise mechanism involving a tetrahedral intermediate. acs.orgnih.gov

The rate of aminolysis is influenced by several factors, including the basicity and steric hindrance of the attacking amine, as well as the solvent. For example, the aminolysis of p-nitrophenyl acetate in diethyl ether follows a rate equation that is second order with respect to the amine, suggesting a termolecular transition state, whereas in the more polar solvent acetonitrile (B52724), the reaction is first order in amine. rsc.org

Kinetic studies on the aminolysis of phenyl acetates provide valuable insights into the reaction mechanism. For the aminolysis of a series of phenyl acetates with poly(ethylenimine) (PEI), linear Brønsted-type plots (log k_n vs. pK_a of the nucleophile) were observed for less reactive esters, including this compound. acs.orgnih.gov This linearity, with a slope (β_nuc) of 0.92 for this compound, suggests that the reaction proceeds through a stepwise mechanism with the breakdown of the tetrahedral intermediate being the rate-determining step. acs.orgnih.gov

The second-order rate constant (k_NH2) for the aminolysis of this compound with glycine (B1666218) ethyl ester has been reported to be 22.6 M⁻¹s⁻¹. This is significantly faster than the aminolysis of 2-nitrophenyl 2-(ethylthio)acetate (k_NH2 = 1.1 M⁻¹s⁻¹), highlighting the electronic influence of the substituent on the acetyl group. beilstein-journals.org

| Amine Nucleophile | Ester | Second-Order Rate Constant (k_n) | Conditions |

| Poly(ethylenimine) | This compound | Slope of 0.92 in Brønsted plot | 25 °C, 1 M KCl |

| Glycine ethyl ester | This compound | 22.6 M⁻¹s⁻¹ | Not specified |

| Glycine ethyl ester | 2-Nitrophenyl 2-(ethylthio)acetate | 1.1 M⁻¹s⁻¹ | Not specified |

The aminolysis of this compound can be significantly accelerated by various catalysts.

2-Pyridones: 2-Pyridone and its derivatives have been shown to be effective tautomeric catalysts for ester-amide exchange reactions. chemrxiv.org They are proposed to act as bifunctional catalysts, where the NH group activates the ester carbonyl via hydrogen bonding, and the C=O group activates the amine nucleophile. nih.gov 6-Halo-2-pyridones, in particular, have demonstrated remarkable catalytic activity in the aminolysis of esters, including activated aromatic esters. nih.gov This catalysis allows the reaction to proceed under mild conditions and can even be applied to the synthesis of dipeptides with high enantiomeric purity. nih.gov

Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate substrate molecules within their hydrophobic cavity, thereby acting as enzyme mimics. The aminolysis of p-nitrophenyl acetate with α-amino acids is catalyzed by β-cyclodextrin. cdnsciencepub.comcdnsciencepub.com The proposed mechanism involves the formation of a ternary complex where the amino acid is associated with the cyclodextrin-bound ester through hydrogen bonding. cdnsciencepub.comcdnsciencepub.com The size of the cyclodextrin (B1172386) cavity plays a crucial role, with catalysis increasing in the order α-CD < γ-CD < β-CD for the reaction with alanine (B10760859) and tryptophan. cdnsciencepub.com The catalytic effect is significantly smaller for the aminolysis with the methyl esters of amino acids, indicating the importance of the charged nature of the amino acid in the ternary complex formation. cdnsciencepub.comcdnsciencepub.com The cleavage of this compound itself is also accelerated by cyclodextrins, proceeding through a tetrahedral intermediate, which is consistent with the mechanism of serine proteases. oup.com

Hydrolysis Reactions of this compound

The hydrolysis of this compound, particularly under alkaline conditions, is a fundamental reaction that has been a subject of interest in the study of acyl transfer mechanisms. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the ester.

The alkaline hydrolysis of aryl acetates like nitrophenyl acetate is generally accepted to proceed through a stepwise nucleophilic addition-elimination mechanism. researchgate.netcdnsciencepub.com Theoretical studies using density functional theory (DFT) support the existence of a concerted transition state for the alkaline hydrolysis of the related compound p-nitrophenyl acetate (PNPA), underscoring the critical role of the solvent in shaping this pathway. acs.orgacs.org

The mechanism involves the following key steps:

Nucleophilic Attack: The hydroxide (B78521) ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the acetate group.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl carbon is sp³ hybridized.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. This step involves the reformation of the carbonyl double bond and the departure of the leaving group.

Leaving Group Departure: The 2-nitrophenoxide ion is an effective leaving group due to the electron-withdrawing nature of the ortho-nitro group, which stabilizes the resulting negative charge on the phenoxide ion.

Protonation: The 2-nitrophenoxide ion is then protonated by water to yield the final product, 2-nitrophenol.

Studies on the hydrolysis of p-nitrophenyl acetate suggest that the reaction proceeds through a stepwise mechanism where the expulsion of the leaving group from the tetrahedral intermediate occurs after the rate-determining step. researchgate.netcdnsciencepub.com

Kinetic studies of the hydrolysis of nitrophenyl acetates provide significant insight into the reaction mechanism. The rate of hydrolysis is highly dependent on both pH and the solvent system used.

pH Dependence: The rate of hydrolysis increases with increasing pH, which is consistent with a mechanism involving the hydroxide ion as the nucleophile. sci-hub.se At higher pH values, the concentration of the more reactive hydroxide ion is greater, leading to a faster reaction rate. Kinetic studies show the reaction is first-order with respect to both the ester and the hydroxide ion concentration at lower pH ranges. sci-hub.secdnsciencepub.com

Solvent Effects: The choice of solvent has a profound impact on the hydrolysis rate. Studies on the analogous p-nitrophenyl acetate (PNPA) in dimethyl sulfoxide (B87167) (DMSO)-water mixtures have shown a dramatic increase in the second-order rate constant (kₙ) as the proportion of DMSO increases. researchgate.netcdnsciencepub.comscholaris.ca For instance, the rate constant for PNPA hydrolysis increases from 11.6 M⁻¹s⁻¹ in pure water to 32,800 M⁻¹s⁻¹ in 80 mol% DMSO. researchgate.netcdnsciencepub.comscholaris.ca This rate enhancement is attributed primarily to the destabilization of the hydroxide ion (the ground state) in the DMSO-rich medium, as DMSO is less effective at solvating anions compared to water. cdnsciencepub.comscholaris.ca While the transition state is also affected, the destabilization of the nucleophile is the dominant factor. researchgate.netscholaris.ca

The following table, based on data for p-nitrophenyl acetate, illustrates the significant effect of solvent composition on the reaction rate.

| mol % DMSO | kₙ (M⁻¹s⁻¹) |

|---|---|

| 0 | 11.6 |

| 10 | 31.1 |

| 20 | 79.4 |

| 30 | 205 |

| 40 | 507 |

| 50 | 1,430 |

| 60 | 3,720 |

| 70 | 10,200 |

| 80 | 32,800 |

Reactions Involving the Nitro Group

The nitro group is a key functional group in this compound, enabling a variety of chemical and biological transformations, most notably reduction to an amino group.

The nitro group of this compound can be selectively reduced to the corresponding amino group, yielding 2-aminophenyl acetate. This transformation is crucial for the synthesis of various heterocyclic compounds and other complex molecules. wikipedia.org Several reagent systems are effective for this reduction, offering high yields and selectivity while tolerating other functional groups like the ester moiety. niscpr.res.inmdma.ch

Common and efficient methods involve the use of metal-based reducing agents. For example, commercial zinc dust in combination with a hydrogen donor like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate (B1220265) provides a rapid and facile system for reducing aromatic nitro compounds at room temperature. niscpr.res.inmdma.ch This method is advantageous due to its low cost, simplicity, and tolerance of sensitive functional groups such as esters, halogens, and carboxylic acids. niscpr.res.inmdma.ch Another selective system employs formic acid as a hydrogen transfer agent with a palladium on carbon (Pd-C) catalyst. researchgate.net

| Reagent System | Hydrogen Donor | Solvent | Key Advantages |

|---|---|---|---|

| Zinc Dust | Hydrazine Hydrate (99-100%) | Methanol | Low cost, rapid reaction at room temperature, high selectivity. niscpr.res.in |

| Zinc Dust | Ammonium Formate | Methanol | Rapid, compatible with sensitive functional groups, avoids strong acids. mdma.ch |

| 10% Palladium on Carbon (Pd-C) | Formic Acid (90%) | Methanol | High selectivity for aromatic nitro groups, rapid reaction, high yields. researchgate.net |

The general procedure for these reductions involves stirring the nitro compound with the metal catalyst and the hydrogen donor in a suitable solvent, followed by filtration and purification to isolate the amino derivative. mdma.chresearchgate.net

In biological systems, the nitro group of aromatic compounds like this compound can undergo bioreduction. evitachem.com This process is often mediated by nitroreductase enzymes found in various microorganisms and tissues. The reduction is a stepwise process that generates several reactive intermediates.

The typical bioreduction pathway involves the sequential addition of electrons to the nitro group:

The nitro group (NO₂) is first reduced to a nitroso group (NO).

Further reduction of the nitroso intermediate yields a hydroxylamino group (NHOH).

The final step is the reduction of the hydroxylamino intermediate to the corresponding amino group (NH₂).

These reactive intermediates, particularly the nitroso and hydroxylamino species, can interact with cellular macromolecules, which is a mechanism of interest in toxicology and drug development. smolecule.com

Reactions Involving the Phenyl Ring and Side Chains

The primary sites of reactivity in this compound are the ester functional group (undergoing hydrolysis) and the nitro group (undergoing reduction). Reactions involving direct substitution on the phenyl ring are less common and are governed by the directing effects of the existing ortho-nitro and acetate substituents. The nitro group is a strong deactivating, meta-directing group for electrophilic aromatic substitution, while the acetoxy group is a weak activating, ortho-, para-directing group. The combination and positions of these groups make further electrophilic substitution on the ring challenging and complex. Therefore, the most synthetically useful transformations of this compound focus on the hydrolysis of the ester and the reduction of the nitro group.

Substituent Effects on Reactivity and Selectivity (e.g., Halogenation)

The reactivity of the this compound scaffold is profoundly influenced by the electronic properties of its substituents. The nitro group (–NO₂) at the ortho position is a strong electron-withdrawing group (EWG), which deactivates the aromatic ring towards electrophilic substitution reactions. vulcanchem.com This deactivation is a critical factor in directing the regioselectivity of further chemical transformations. The presence of additional substituents can either enhance or mitigate these effects, offering a pathway to fine-tune the molecule's reactivity.

These electronic effects directly govern the feasibility of certain reactions. In methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate, the electron-deficient nature of the aromatic ring, caused by the nitro and cyano groups, facilitates the nucleophilic aromatic substitution of the fluorine atom. Conversely, the bromine atom on compounds like ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate serves as a functional handle for metal-catalyzed cross-coupling reactions. vulcanchem.com

Steric factors also play a crucial role, particularly due to the ortho-positioning of the nitro group relative to the acetate moiety. In studies on the light-induced hydrolysis of phenylacetates, ortho-nitrophenyl acetate demonstrated a significantly lower rate of hydrolysis compared to its meta- and para-isomers. rjpbcs.com This was attributed to steric hindrance from the bulky ortho-nitro group, which impedes access to the reaction center. rjpbcs.com

| Compound Name | Substituents | Key Effects on Reactivity | Reference |

|---|---|---|---|

| Ethyl 2-(4-acetyl-2-nitrophenyl)acetate | 4-acetyl, 2-nitro | The acetyl group is a strong EWG, further deactivating the aromatic ring. | |

| (2-Bromo-4-cyano-6-nitrophenyl) acetate | 2-bromo, 4-cyano, 6-nitro | Bromo and nitro groups are electron-withdrawing, affecting overall reactivity. | ontosight.ai |

| Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate | 2-cyano, 4-fluoro, 2-nitro | Electron-deficient ring facilitates nucleophilic substitution of the fluoro group. | |

| Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate | 4-bromo, 2-nitro | Bromine provides a site for metal-catalyzed coupling reactions. | vulcanchem.com |

| o-Nitrophenylacetate | 2-nitro | Steric hindrance from the ortho-nitro group reduces the rate of hydrolysis. | rjpbcs.com |

Functionalization of the Phenyl Ring (e.g., C-H Activation)

Modern synthetic strategies have enabled diverse functionalization of the phenyl ring of this compound and its precursors, moving beyond classical electrophilic substitution. C-H activation has emerged as a powerful tool for this purpose. A notable example is the palladium-catalyzed ortho-acetoxylation, which allows for the direct and regioselective introduction of an acetate group onto an N-aryl benzamide (B126) scaffold. thieme-connect.com This methodology highlights a route to synthesize complex phenyl acetate derivatives through targeted C-H functionalization. thieme-connect.com

Furthermore, palladium(II)-catalyzed C-H iodination using 2-nitrophenyl iodides as mild iodinating agents represents another advanced C-H functionalization technique. chinesechemsoc.org This formal metathesis reaction can selectively iodinate arenes at the meta- or ortho-positions, demonstrating how the 2-nitrophenyl scaffold can participate in creating other valuable functionalized molecules. chinesechemsoc.org

The presence of specific substituents can open up other avenues for functionalization. As mentioned previously, a bromine atom on the phenyl ring, as in ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate, serves as a versatile handle for palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira couplings. vulcanchem.com This allows for the formation of carbon-carbon bonds, significantly increasing molecular complexity. Similarly, a fluorine substituent on an electron-deficient ring can be displaced via nucleophilic aromatic substitution, allowing for the introduction of a wide range of nucleophiles.

| Methodology | Key Reagents/Catalyst | Type of Functionalization | Reference |

|---|---|---|---|

| C-H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | Direct introduction of an acetate group at the ortho position. | thieme-connect.com |

| C-H Iodination | Pd(II) catalyst, 2-Nitrophenyl iodide | Site-selective iodination of arenes. | chinesechemsoc.org |

| Cross-Coupling Reactions | Palladium catalyst | Formation of C-C bonds at a halogenated site (e.g., Suzuki, Sonogashira). | vulcanchem.com |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, alcohol) | Displacement of a suitable leaving group (e.g., fluorine) on the ring. |

Formation of Heterocycles and Derivatives

Derivatives of this compound are valuable precursors for the synthesis of a wide array of heterocyclic compounds. wikipedia.org The most common strategy involves the reductive cyclization of the nitro group. In this process, the nitro group is reduced to a primary amine, which then undergoes an intramolecular cyclization reaction with another functional group on the molecule to form a heterocyclic ring. wikipedia.org

The versatility of this approach is demonstrated in the synthesis of various important heterocyclic scaffolds:

Lactams: Complete reduction of 2-nitrophenylacetic acid, the parent acid of the acetate, yields an aniline (B41778) that can rapidly cyclize to form a lactam. wikipedia.org

Indolines and Indoles: A base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives provides access to 2-(2-nitrophenyl)indoline-3-acetic acid derivatives. rsc.org The resulting indoline (B122111) scaffold can be further converted to indoles. rsc.org

Fluorooxindoles: Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate undergoes reductive cyclization to produce fluorooxindoles.

Quinolines: Substituted 3-(2-nitrophenyl)isoxazoles can be transformed into quinoline-4-amines through a reductive heterocyclization process using zinc or iron dust. nih.gov

Thiadiazoles: Derivatives such as p-nitrophenyl acethydrazide (B32501) can be used to synthesize 2-p-nitrobenzyl-5-phenyl-1,3,4-thiadiazole by reacting with benzoyl chloride in the presence of hydrogen sulfide (B99878) gas. asianpubs.org

These transformations underscore the importance of the 2-nitrophenyl group as a key building block in heterocyclic chemistry, enabling the construction of complex, often biologically active, molecules.

| Starting Material (Derivative) | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Nitrophenylacetic acid | Reductive Cyclization | Lactam | wikipedia.org |

| N-(2-nitrobenzyl)-2-aminocinnamic acid derivative | Base-catalyzed Cyclization | Indoline | rsc.org |

| Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate | Reductive Cyclization | Fluorooxindole | |

| 3-(2-Nitrophenyl)isoxazole | Reductive Heterocyclization | Quinoline | nih.gov |

| p-Nitrophenyl acethydrazide | Cyclization with H₂S | 1,3,4-Thiadiazole | asianpubs.org |

Mechanistic Investigations of 2 Nitrophenyl Acetate Reactions

Elucidation of Reaction Pathways and Transition States

Understanding the precise sequence of bond-forming and bond-breaking events is central to elucidating the mechanism of a chemical reaction. For the reactions of 2-nitrophenyl acetate (B1210297), a key area of investigation has been the distinction between stepwise and concerted pathways and the characterization of the transient species involved.

The acyl transfer reactions of 2-nitrophenyl acetate, such as hydrolysis and aminolysis, can, in principle, proceed through either a stepwise or a concerted mechanism. A stepwise reaction involves two or more distinct steps with the formation of one or more intermediates. ucla.edu In contrast, a concerted reaction occurs in a single step where all bond-breaking and bond-forming processes occur simultaneously through a single transition state. youtube.comyoutube.com

For the aminolysis of p-nitrophenyl acetate, studies have explored both concerted and stepwise possibilities. One proposed concerted mechanism involves a four-membered ring transition state. researchgate.net However, significant evidence points towards a stepwise mechanism for many acyl transfer reactions of p-nitrophenyl acetate. acs.org Isotope effect studies have been particularly valuable in distinguishing between these pathways and characterizing the transition state structures. acs.org For instance, in the aminolysis of methyl 4-nitrophenyl thionocarbonate, a change from a stepwise to a concerted mechanism was observed upon substitution of the leaving group, highlighting the subtle balance of factors that determine the reaction pathway. nih.gov

The nature of the solvent can also influence whether a reaction proceeds through a concerted or stepwise mechanism. The transition state's concertedness in the hydrolysis of p-nitrophenyl acetate has been shown to be affected by the solvent. acs.org

In the context of a stepwise mechanism for acyl transfer reactions of this compound, the formation of a tetrahedral intermediate is a critical feature. ucalgary.ca This short-lived species arises from the nucleophilic attack on the carbonyl carbon of the ester. libretexts.org The carbon atom's hybridization changes from sp2 in the ester to sp3 in the tetrahedral intermediate, resulting in a tetrahedral geometry.

The stability of this tetrahedral intermediate is influenced by several factors, including charge distribution, solvent effects, and the nature of the substituents on the acyl group and the leaving group. The conformation of the tetrahedral intermediate is also believed to be crucial in determining the outcome of the reaction, with specific conformations leading to selective cleavage of bonds. cdnsciencepub.comscispace.com

Catalytic Mechanisms in this compound Transformations

The reactions of this compound are often slow under neutral conditions but can be significantly accelerated by catalysts. The study of these catalytic processes has provided valuable insights into various modes of catalysis, from simple acid-base catalysis to the highly efficient and specific catalysis mediated by enzymes.

General acid-base catalysis is a common mechanism for accelerating the hydrolysis and aminolysis of esters like this compound. In this type of catalysis, a proton is transferred in the rate-determining step, either from an acid (general acid catalysis) or to a base (general base catalysis).

In the aminolysis of p-nitrophenyl acetate in aprotic solvents like chlorobenzene, the reaction is often second order in the amine. acs.orgacs.org This has been interpreted in terms of one amine molecule acting as a nucleophile while a second acts as a general base catalyst, facilitating proton removal from the nucleophilic amine in the transition state. acs.org However, studies with tertiary amines and bifunctional catalysts have shown that the catalytic mechanism can be more complex. For instance, the observation that a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) can catalyze the n-butylaminolysis of p-nitrophenyl acetate suggests that a simple bifunctional mechanism is not the sole pathway. acs.org Theoretical studies have also been employed to investigate the role of bifunctional catalysts like 2-pyridone in the aminolysis of p-nitrophenyl acetate. researchgate.netacs.org

The Brønsted-type plot, which correlates the catalytic rate constant with the pKa of the catalyst, is a useful tool for investigating general acid-base catalysis. For the aminolysis of phenyl 4-nitrophenyl thionocarbonate, a linear Brønsted plot with a slope (β) of 0.25 was indicative of a rate-determining formation of the tetrahedral intermediate. nih.gov

Enzymes can catalyze the hydrolysis of this compound with remarkable efficiency and specificity. proquest.comacs.org This substrate is widely used as a model to study the kinetics of various enzymes, including esterases, proteases, and carbonic anhydrase. proquest.comrsc.org The study of these enzymatic reactions has not only illuminated the principles of biological catalysis but has also inspired the development of synthetic enzyme mimics.

Numerous artificial enzymes and biomimetic catalysts have been designed to achieve efficient ester hydrolysis under mild conditions. nih.govdigitellinc.comacs.org These mimics often incorporate key features of natural enzymes, such as binding sites and catalytic functional groups, to achieve rate acceleration. acs.org Examples include cyclodextrin (B1172386) dimers, imprinted polymeric nanoparticles, and DNA-conjugated small molecule catalysts. nih.govacs.orgrsc.org Some of these synthetic systems have demonstrated impressive catalytic proficiency, sometimes even exceeding that of their natural counterparts. nih.gov

| Catalyst Type | Example | Key Features |

| Natural Enzyme | Trypsin | Catalytic triad (B1167595) (Ser, His, Asp) |

| Artificial Metalloenzyme | β-cyclodextrin dimer with a metallobipyridyl linker | Binds substrate in two cavities, metal ion acts as a Lewis acid catalyst |

| Imprinted Nanoparticles | Synthetic mimic of carbonic anhydrase | Precisely positioned basic group and zinc-bound water |

| DNA-based Catalyst | DNA-imidazole conjugate | DNA aptamer for substrate recognition, imidazole (B134444) for catalysis |

Trypsin, a serine protease, is a well-studied enzyme that efficiently catalyzes the hydrolysis of esters and amides, including this compound. cdnsciencepub.comcdnsciencepub.com The catalytic mechanism of trypsin involves a "catalytic triad" of amino acid residues in its active site: a serine (Ser195), a histidine (His57), and an aspartate (Asp102). ebi.ac.ukproteopedia.orgwikipedia.org

The hydrolysis proceeds through a two-stage "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate. nih.gov

Acylation: The catalytic triad functions as a charge-relay system. gonzaga.edu The aspartate residue orients and polarizes the histidine, which in turn acts as a general base to deprotonate the hydroxyl group of the serine. ebi.ac.ukproteopedia.org The now highly nucleophilic serine alkoxide attacks the carbonyl carbon of the this compound substrate. This leads to the formation of a short-lived, negatively charged tetrahedral intermediate. ebi.ac.uknih.gov This intermediate is stabilized by an "oxyanion hole," a region of the active site that contains backbone amide groups that donate hydrogen bonds to the negatively charged oxygen atom of the intermediate. ebi.ac.ukgonzaga.edu The tetrahedral intermediate then collapses, breaking the ester bond and releasing the 2-nitrophenolate (B253475) leaving group. This results in the formation of an acetyl-enzyme intermediate, where the acetyl group is covalently attached to the serine residue. nih.gov

Deacylation: A water molecule enters the active site and is activated by the histidine residue, which now acts as a general base. The water molecule, acting as a nucleophile, attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. ebi.ac.uk This intermediate is again stabilized by the oxyanion hole. The collapse of this second intermediate, facilitated by the protonated histidine acting as a general acid, breaks the covalent bond between the acetyl group and the serine residue. This releases acetic acid as the second product and regenerates the free enzyme, ready for another catalytic cycle. ebi.ac.uk

Enzymatic Catalysis and Mimicry

Mechanism of Chymotrypsin-Catalyzed Hydrolysis

While the hydrolysis of p-nitrophenyl acetate is a classic model for studying the kinetics of α-chymotrypsin, specific mechanistic studies on this compound are less common. However, the general mechanism for aryl ester hydrolysis by chymotrypsin (B1334515) and other serine proteases is well-established and involves a two-phase "ping-pong" mechanism. beilstein-journals.orglibretexts.org This process consists of an initial rapid acylation phase followed by a slower, rate-limiting deacylation phase.

In the acylation step, the serine residue in the enzyme's catalytic triad attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the release of the nitrophenolate leaving group, resulting in an acetyl-enzyme intermediate. The deacylation phase involves the hydrolysis of this intermediate by a water molecule, which regenerates the free enzyme and releases the acetate ion. libretexts.org

Although detailed kinetic parameters for the chymotrypsin-catalyzed hydrolysis of this compound are not as widely reported as for its para-isomer, other esterases have been shown to effectively hydrolyze it. For instance, human carbonic anhydrases B and C both act as esterases on o- and p-nitrophenyl acetates, with human carbonic anhydrase B being the more active of the two for the hydrolysis of o-nitrophenyl acetate. researchgate.net Similarly, butyrylcholinesterase is known to catalyze the hydrolysis of neutral esters, including o-nitrophenyl acetate. ebi.ac.uk The study of these enzymes reveals that the ortho-isomer is a viable substrate, and its hydrolysis is influenced by ligand binding at peripheral anionic sites of the enzyme. ebi.ac.uk

De Novo Designed Esterase Activity

Computational protein design has enabled the creation of artificial enzymes with tailored activities. In this context, this compound has been used as a substrate to test the efficacy of these de novo designed esterases. In one study comparing the activity of two designed variants of human carbonic anhydrase, Enzyme B was found to be more active for the hydrolysis of o-nitrophenyl acetate, whereas Enzyme C was more active with p-nitrophenyl acetate. researchgate.net

In another successful example of computational design, a protein was predicted to function as a carboxylesterase. To validate this prediction, mutagenesis studies were performed. The activity of the wild-type protein and its mutants was tested against this compound, which was identified as the most reactive substrate in the study. The results confirmed that mutation of any of the key residues in the designed catalytic template abolished the enzymatic activity, underscoring the success of the design protocol. pnas.orgresearchgate.net These findings highlight the utility of this compound as a sensitive substrate for characterizing the function of newly designed enzymes.

Role of Oxime Groups in Catalysis

The role of oxime groups in the catalytic hydrolysis of esters has been investigated, primarily using p-nitrophenyl esters as substrates. Synthetic catalytic polymers containing oxime groups have been shown to be effective in the esterolysis of p-nitrophenyl acetate. The catalytic mechanism is believed to involve the nucleophilic attack of the oximate anion on the ester's carbonyl group. However, specific studies detailing the role and mechanism of oxime groups in the catalysis of this compound hydrolysis are not extensively documented in the reviewed literature.

Supramolecular Catalysis (e.g., Cyclodextrins)

Supramolecular catalysis involves the use of host molecules to encapsulate a substrate and catalyze its transformation, often mimicking enzyme activity. Cyclodextrins are common hosts used for this purpose. The cleavage of p-nitrophenyl acetate by cyclodextrins in basic solution is a well-studied example of such catalysis. The mechanism involves the formation of an inclusion complex, where the nitrophenyl group is bound within the hydrophobic cavity of the cyclodextrin. This positioning facilitates the nucleophilic attack of a deprotonated hydroxyl group of the cyclodextrin on the ester's carbonyl carbon. While this system is well-characterized for the para-isomer, specific mechanistic investigations into the supramolecular catalysis of this compound hydrolysis by cyclodextrins are not prominent in the scientific literature. However, the hydrolysis of this compound has been shown to be catalyzed by certain water-tolerant solid acid catalysts, such as Cs2.5H0.5PW12O40, which demonstrates higher relative activity for bulky esters like this compound compared to other solid acids like H-ZSM-5. researchgate.net

Photochemical Reaction Mechanisms

The 2-nitrobenzyl group is a well-known photolabile protecting group, and compounds containing the 2-nitrophenyl moiety can undergo photochemical reactions. Recent studies have explored the reductive cyclization of nitroarenes using visible light photoredox catalysis. In this context, methyl 2-(2-nitrophenyl)acetate has been used as a substrate. nih.govwisc.edu The reaction, catalyzed by a ruthenium complex (Ru(bpy)3Cl2) in the presence of a dihydropyridine (B1217469) and an acid, proceeds via a reductive pathway to form hydroxamic acids, which can then be cyclized. This process involves the photochemical generation of radical intermediates. nih.gov

Furthermore, derivatives of this compound are utilized in the synthesis of photocaged compounds. For example, methyl bromo(2-nitrophenyl)acetate is a precursor for creating molecules that can be activated by light. d-nb.infothieme-connect.de The general mechanism for the photolytic cleavage of o-nitrobenzyl-type compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule and form a 2-nitrosobenzaldehyde or related byproduct. researchgate.netnih.gov

Kinetic and Thermodynamic Analysis of Reaction Mechanisms

Determination of Rate Constants and Equilibrium Constants

Kinetic analysis of the hydrolysis of this compound provides valuable data on its reactivity. Studies have determined rate constants for its hydrolysis under various conditions. For instance, the rate coefficient for the pH-independent, water-promoted hydrolysis of this compound has been reported and compared with related esters. beilstein-journals.org This spontaneous hydrolysis is relatively slow but provides a baseline for evaluating catalytic efficiency. When compared with its para-isomer, this compound shows comparable reactivity in uncatalyzed hydrolysis. beilstein-journals.org

The catalytic hydrolysis of this compound has also been quantified. In one study, the pseudo-first-order rate constant for the hydrolysis of this compound was measured in the presence of copper-containing micelles, demonstrating significant catalysis. cdnsciencepub.com Furthermore, the rates of hydrolysis catalyzed by wild-type and mutant forms of human carbonic anhydrase II have been measured, showing that specific mutations can enhance enzymatic activity towards this substrate. researchgate.net

Below is a table summarizing some of the reported rate constants for the hydrolysis of this compound under different experimental conditions.

| Condition | Catalyst | Rate Constant (k) | Units | Reference |

|---|---|---|---|---|

| pH-independent hydrolysis (30 °C) | None (Water) | 3.56 × 10-4 | min-1 | beilstein-journals.org |

| Aminolysis with Glycine (B1666218) ethyl ester | None | 22.6 | M-1s-1 | beilstein-journals.org |

| pH 7.0 (Tris buffer, 31 °C) | None (Water) | 0.134 × 10-4 | s-1 | cdnsciencepub.com |

| pH 7.0 (Tris buffer, 31 °C) | 3.00 mM Copper Micelle | 0.601 × 10-4 | s-1 | cdnsciencepub.com |

Brønsted Relationships in Catalyzed Reactions

The Brønsted relationship is a linear free-energy relationship that correlates the logarithm of a reaction rate constant (k) with the logarithm of the acid dissociation constant (K_a) of a series of related acid or base catalysts. For base-catalyzed reactions, the relationship is typically expressed as:

log(k) = β * pK_a + C

where β (the Brønsted coefficient) provides insight into the degree of proton transfer in the transition state of the reaction. The value of β ranges from 0 to 1. A large β value (close to 1) suggests a late transition state with significant bond formation between the nucleophile and the substrate, resembling the products. Conversely, a small β value (close to 0) indicates an early transition state that is structurally similar to the reactants.

In the context of acyl transfer reactions, such as the hydrolysis or aminolysis of this compound, Brønsted plots are instrumental in elucidating the mechanism. For instance, in the aminolysis of esters, a series of amines with different basicities (pK_a values) are used, and the corresponding second-order rate constants (k_N) are measured.

While extensive data for this compound is limited, studies on structurally similar compounds, such as substituted nitrophenyl benzoates, provide critical insights. Research on the aminolysis of 4-chloro-2-nitrophenyl benzoate (B1203000) and 2-chloro-4-nitrophenyl benzoate with a series of cyclic secondary amines reveals downwardly curved Brønsted-type plots. nih.gov Such non-linear plots are often indicative of a stepwise reaction mechanism involving a tetrahedral intermediate, with a change in the rate-determining step as the basicity of the amine nucleophile changes. nih.gov

For substrates possessing a substituent at the 2-position of the leaving aryloxide, such as this compound, significant deviations from the Brønsted correlations established for other substituted phenyl esters are often observed. nih.gov These deviations typically manifest as negative displacements from the plot, indicating that these compounds are less reactive than predicted based solely on the pK_a of the leaving group. nih.gov This reduced reactivity is attributed to steric hindrance exerted by the ortho-substituent (the nitro group in this case), which impedes the approach of the nucleophile to the carbonyl carbon. nih.gov Therefore, while the electronic effect of the ortho-nitro group activates the ester for nucleophilic attack, its steric bulk simultaneously provides a counteracting inhibitory effect.

Table 1: Brønsted Parameters for Aminolysis of Related Phenyl Esters

Note: This data is for structurally related benzoate esters, illustrating the curved Brønsted plots typical for systems with a change in the rate-determining step. The ortho-substituted esters showed negative deviations from such plots, highlighting the impact of steric hindrance.

Solvent Effects on Reaction Mechanisms and Reactivity

The solvent in which a reaction is conducted can profoundly influence its rate and mechanism by stabilizing or destabilizing reactants, transition states, and products to different extents. For acyl transfer reactions of this compound, which involve charge development and charge dispersal, solvent polarity, hydrogen-bonding ability, and specific solvent-solute interactions are critical determinants of reactivity.

The hydrolysis of nitrophenyl acetates is a well-studied example. The reaction pathway for the alkaline hydrolysis of the related p-nitrophenyl acetate has been shown to be highly dependent on the solvent, which plays an indispensable role in shaping the concerted transition state. nih.gov In aqueous solutions, the rate of hydrolysis is strongly dependent on the pH, reflecting the different reactivities of water and the hydroxide (B78521) ion as nucleophiles.

Studies on the hydrolysis of α-substituted o-nitrophenyl esters demonstrate a clear relationship between the observed pseudo-first-order rate constant (k_obs) and the hydroxide ion concentration. The rate profile typically shows a region at low pH where the rate is relatively slow and largely pH-independent (spontaneous hydrolysis by water), followed by a region at higher pH where the rate increases linearly with the hydroxide ion concentration (alkaline hydrolysis). This relationship can be described by the equation:

k_obs = k_w + k_OH[OH⁻]

where k_w is the rate constant for spontaneous water-catalyzed hydrolysis and k_OH is the second-order rate constant for alkaline hydrolysis.

The composition of the solvent medium, such as the use of aqueous-organic mixtures, also significantly alters reaction rates. In the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate, the addition of organic co-solvents like dioxane or isopropyl alcohol was found to markedly decrease the second-order rate constant for the acylation of the enzyme. researchgate.net For non-enzymatic reactions, moving from a protic solvent like water to a dipolar aprotic solvent can lead to dramatic rate accelerations for reactions involving anionic nucleophiles, primarily due to the desolvation of the nucleophile, which increases its ground-state energy and thus its reactivity.

Table 2: Effect of Solvent Composition on Hydrolysis Rate of p-Nitrophenyl Acetate

Isotope Effects in Mechanistic Probes

Kinetic isotope effects (KIEs) are powerful tools for investigating reaction mechanisms by providing information about bond-making and bond-breaking processes in the rate-determining step and preceding equilibria. This is achieved by measuring the change in reaction rate upon isotopic substitution at a specific atomic position.

Solvent Isotope Effects (SIEs): A common mechanistic probe is the solvent isotope effect, determined by comparing the reaction rate in H₂O with that in D₂O. The value of k_H₂O / k_D₂O can reveal the role of protons in the reaction mechanism. For reactions involving a rate-limiting proton transfer from the solvent or a solvent-assisted catalyst, a "normal" primary KIE (k_H₂O / k_D₂O > 1, typically 2-7) is expected. Conversely, an "inverse" isotope effect (k_H₂O / k_D₂O < 1) can occur. This is often observed in reactions with a rapid pre-equilibrium protonation step, as D₃O⁺ is a stronger acid than H₃O⁺. mdpi.com

Heavy-Atom Isotope Effects: Isotopic substitution of heavier atoms involved in the reaction, such as the carbonyl carbon (¹³C), the carbonyl oxygen (¹⁸O), or the leaving group oxygen (¹⁸O), can also provide detailed information about the transition state structure. For example, a significant leaving group ¹⁸O KIE indicates that the carbon-oxygen bond to the leaving group is substantially broken in the rate-determining transition state. A substantial carbonyl ¹⁸O KIE is consistent with the formation of a tetrahedral intermediate, where the carbonyl double bond is converted to a single bond.

For the acyl transfer reaction from p-nitrophenyl acetate to hydroxylamine (B1172632), a comprehensive set of KIEs was measured. The results showed a leaving group oxygen-18 isotope effect of 1.0310 at pH 6.0, indicating that the breakdown of a tetrahedral intermediate to release the p-nitrophenolate was rate-limiting. At pH 12.0, this effect decreased to 1.0074, consistent with a shift in the mechanism to a concerted process where the attack of the hydroxylamine anion and the expulsion of the leaving group occur simultaneously.

Table 3: Kinetic Isotope Effects for the Acyl Transfer from p-Nitrophenyl Acetate

Note: This data is for the closely related and extensively studied p-nitrophenyl acetate. Such studies on this compound would be expected to yield similar insights into its reaction mechanism, modulated by the steric and electronic effects of the ortho-nitro group.

Computational and Theoretical Studies of 2 Nitrophenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It has been effectively used to study molecular geometries, reactivity, and various chemical descriptors for organic compounds, including derivatives similar to 2-nitrophenyl acetate (B1210297). hakon-art.comnih.gov DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), allow for the optimization of the molecule's geometry to find its most stable three-dimensional structure. researchgate.netresearchgate.net

From the optimized geometry, various molecular properties and reactivity descriptors can be calculated. These descriptors, derived from conceptual DFT, help in predicting the chemical behavior of the molecule. researchgate.netchemrxiv.org Key global reactivity descriptors include chemical hardness (η), electronic chemical potential (μ), and global electrophilicity (ω). hakon-art.com These parameters provide a quantitative measure of the molecule's stability and reactivity. For instance, a higher chemical hardness suggests lower reactivity, while the electrophilicity index indicates the molecule's ability to accept electrons. hakon-art.com

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.net For 2-nitrophenyl acetate, the nitro group and the carbonyl oxygen of the ester group are expected to be highly electronegative regions, while the aromatic ring and methyl group protons would be more electropositive.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT This table presents typical quantum chemical descriptors that can be calculated for a molecule like this compound using DFT methods. The values are illustrative.

| Parameter | Symbol | Definition | Typical Significance |

| Chemical Hardness | η | (IP - EA) / 2 | Measures resistance to change in electron distribution. Higher value indicates lower reactivity. |

| Electronic Chemical Potential | μ | -(IP + EA) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index | ω | μ² / (2η) | Measures the propensity of a species to accept electrons. |

| Ionization Potential | IP | E(cation) - E(neutral) | Energy required to remove an electron. |

| Electron Affinity | EA | E(neutral) - E(anion) | Energy released when an electron is added. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). libretexts.orglibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap generally implies high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to chemical reactions. researchgate.net

In this compound, the distribution of the HOMO and LUMO can predict its reactivity sites. The HOMO is likely to be located on the phenyl ring and the ester oxygen, which are the more electron-rich parts of the molecule. Conversely, the LUMO is expected to be concentrated around the electron-withdrawing nitro group and the carbonyl carbon of the ester, which are the primary sites for nucleophilic attack. preprints.org The interaction between these frontier orbitals governs processes like charge transfer and is fundamental to predicting the outcomes of chemical reactions. wikipedia.org

Table 2: Illustrative Frontier Molecular Orbital (FMO) Properties This table shows an example of FMO data obtainable from DFT calculations for a molecule like this compound.

| Orbital | Energy (eV) | Description | Implication for Reactivity |

| HOMO | -7.5 | Highest Occupied Molecular Orbital | Region most likely to donate electrons (nucleophilic character). |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital | Region most likely to accept electrons (electrophilic character). |

| HOMO-LUMO Gap | 5.7 | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Dynamics Simulations (Potential for future research)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum calculations provide insights into the static electronic properties of a molecule, MD simulations can model its dynamic behavior, including conformational changes and interactions with a solvent or other molecules. nih.gov

For this compound, MD simulations could be employed to explore several areas. For example, simulations in an aqueous solution could reveal the specific hydration structure around the molecule, identifying how water molecules interact with the polar nitro and ester groups. This is crucial for understanding its solubility and reactivity in biological or environmental systems. Furthermore, MD simulations are a key component of combined quantum mechanics/molecular mechanics (QM/MM) methods. nih.gov These multiscale approaches could be used to model the hydrolysis of this compound within an enzyme's active site, treating the substrate and key residues with high-accuracy quantum mechanics while the rest of the protein and solvent are modeled with computationally less expensive molecular mechanics. chemrxiv.org Such studies would provide a dynamic picture of the catalytic process, complementing static quantum chemical analyses.

Prediction of Spectroscopic Properties from Theoretical Models

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are highly effective in predicting various spectroscopic properties of molecules. mdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and can provide detailed assignments of spectral features to specific molecular vibrations or electronic transitions. researchgate.net

For this compound, DFT calculations can predict its infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, specific peaks in an experimental IR spectrum can be assigned to stretching or bending modes of particular functional groups, such as the C=O stretch of the ester, the asymmetric and symmetric stretches of the NO₂ group, and various vibrations of the aromatic ring. mdpi.com

Similarly, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com This allows for the assignment of absorption bands to specific electronic transitions, such as π → π* transitions within the aromatic system or n → π* transitions involving the nitro and carbonyl groups. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its electronic properties. mdpi.comnist.gov

Computational Analysis of Catalytic Interactions

This compound and its para-isomer, p-nitrophenyl acetate, are common substrates used to study the activity of esterase and hydrolase enzymes. researchgate.netnih.govacs.org Computational methods are instrumental in elucidating the mechanisms of this enzyme-catalyzed hydrolysis.

Using techniques like molecular docking and QM/MM simulations, researchers can model how this compound binds to the active site of an enzyme. nih.gov Molecular docking predicts the preferred binding orientation of the substrate, while QM/MM simulations can model the entire catalytic reaction pathway. chemrxiv.org These simulations can identify the key amino acid residues involved in catalysis, such as the catalytic triad (B1167595) (e.g., Serine, Histidine, Aspartic acid) in serine hydrolases. researchgate.net

Computational studies can calculate the energy profile of the reaction, identifying transition states and intermediates. For the hydrolysis of this compound, this would involve modeling the nucleophilic attack of a serine residue on the ester's carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent release of the 2-nitrophenolate (B253475) leaving group. nih.govnih.gov These analyses provide a detailed, atomistic understanding of the catalytic mechanism that is often difficult to obtain through experimental methods alone. acs.org

Advanced Applications of 2 Nitrophenyl Acetate in Organic Synthesis

2-Nitrophenyl Acetate (B1210297) as a Precursor in Complex Molecule Synthesis

The strategic placement of a nitro group ortho to an acetyl or acetic acid functional group provides a unique chemical handle that can be manipulated through various reductive and cyclization strategies to build intricate molecular frameworks.

The 2-nitrophenyl scaffold is a key building block in the synthesis of numerous biologically active molecules. The transformation of the nitro group is a common and powerful strategy. For instance, complete reduction of the nitro group to an aniline (B41778), followed by intramolecular cyclization, can form lactams. wikipedia.org Alternatively, partial reduction can yield hydroxamic acids. wikipedia.org Both of these resulting structures are pivotal in the synthesis of molecules with potential therapeutic applications, including enzyme inhibitors and anticancer agents. wikipedia.org

Derivatives of the 2-nitrophenyl group are crucial intermediates for forming heterocyclic compounds. wikipedia.org The presence of the nitro group allows for reductive cyclization pathways, which are fundamental in constructing rings containing nitrogen and other heteroatoms. wikipedia.org For example, the reduction of the nitro group to an amine creates a nucleophilic center that can readily react with an adjacent electrophilic group (like a carboxylic acid or ester) to form a new ring system. This methodology is a cornerstone for synthesizing a wide array of heterocyclic structures. wikipedia.org

The utility of the 2-nitrophenyl moiety is explicitly demonstrated in the synthesis of specific complex natural products and their derivatives.

Quindoline Derivatives: 2-Nitrophenylacetic acid serves as a direct precursor to quindoline. wikipedia.org While quindoline itself has limited direct applications, its derivatives are of significant interest as potential enzyme inhibitors and anticancer compounds. wikipedia.org The synthesis leverages the reactivity of the 2-nitrophenyl structure to construct the core heterocyclic skeleton of the quindoline molecule.

(−)-Phaitanthrin D: This clinically relevant molecule, originally isolated from the Phaius mishmensis orchid, is synthesized using 2-nitrophenylacetic acid as a starting material. wikipedia.org The synthetic route involves protecting the carboxylic acid, followed by a series of steps centered on reducing the nitro group to an amino group, which then participates in amide bond formation. wikipedia.org A final reductive cyclization step forms a key disubstituted heterocycle within the final (−)-phaitanthrin D molecule. wikipedia.org

Utilization as a Protecting Group Strategy

Beyond its role as a synthetic precursor, the 2-nitrophenyl group is the basis for a novel and selectively removable protecting group for hydroxyl functions. The (2-nitrophenyl)acetyl (NPAc) group provides robust protection for alcohols under various reaction conditions commonly used in carbohydrate chemistry. acs.orgnih.gov

The NPAc group is introduced by esterifying an alcohol with 2-nitrophenylacetic acid or its activated derivatives. wikipedia.org This forms a 2-nitrophenylacetate ester, which is stable during many standard transformations. acs.orgacs.org The key advantage of the NPAc group is its selective removal under mild reductive conditions using zinc (Zn) and ammonium (B1175870) chloride (NH₄Cl). acs.orgnih.govacs.org This deprotection strategy is orthogonal to many other common protecting groups, meaning it can be removed without affecting them. acs.orgnih.gov

| Protecting Group | Abbreviation | Cleavage Conditions for NPAc | Orthogonal To (Stable Under NPAc Cleavage) |

|---|---|---|---|

| (2-Nitrophenyl)acetyl | NPAc | Zn / NH₄Cl | - |

| tert-Butyldimethylsilyl | TBDMS | Stable | Yes |

| Levulinoyl | Lev | Stable | Yes |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Stable | Yes |

| Naphthylmethyl | NAP | Stable | Yes |

| p-Methoxybenzyl | MPM | Stable | Yes |

Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, traditionally by coupling an organoboron reagent with an aryl halide or triflate. libretexts.org While aryl acetates are not conventional coupling partners due to the poor leaving group ability of the acetate ion, recent advancements have explored the use of alternative electrophiles.

The cross-coupling of phenol derivatives, such as aryl carbamates and carbonates, has been successfully demonstrated using nickel catalysts. nih.gov These reactions showcase the possibility of activating the C–O bond of a phenol derivative for cross-coupling. Although the direct use of 2-nitrophenyl acetate in Suzuki-Miyaura reactions is not widely documented, the field's progression towards non-traditional leaving groups suggests potential future applications. nih.govnih.gov

Applications in Photocatalysis

Photocatalysis utilizes light to drive chemical reactions, often involving semiconductor materials. nih.gov Research in this area involving nitrophenol compounds has predominantly focused on their degradation as environmental pollutants. nih.gov For instance, the photocatalytic reduction of 2-nitrophenol (B165410), 3-nitrophenol, and 4-nitrophenol is a subject of study for wastewater treatment.

The nitrobenzyl functional group, which is present in this compound, is a well-known photolabile protecting group. wikipedia.org Upon irradiation with light, the nitro group can trigger a cleavage reaction, releasing the protected molecule. This property is widely used for the controlled release of biologically active compounds ("photocaging") and in the synthesis of complex molecules where reagent-free deprotection is advantageous. wikipedia.org However, the specific application of this compound as a reagent in synthetic photocatalysis, beyond its potential as a photolabile protecting group, is not extensively established.

Analytical Methodologies for 2 Nitrophenyl Acetate and Its Derivatives

Spectrophotometric Assays in Kinetic Studies

Spectrophotometric assays are a cornerstone for studying the kinetics of reactions involving nitrophenyl esters, such as 2-nitrophenyl acetate (B1210297). These assays are particularly valuable for monitoring hydrolysis reactions, often catalyzed by enzymes like esterases and lipases. acs.orgmpbio.com The underlying principle of this method is the significant difference in the light absorption properties between the reactant ester and the product, 2-nitrophenol (B165410).

The hydrolysis of 2-nitrophenyl acetate yields acetic acid and 2-nitrophenol. In solutions with a pH above its pKa, 2-nitrophenol is deprotonated to form the 2-nitrophenolate (B253475) ion, which is a distinctly colored species. This allows the progress of the reaction to be monitored by measuring the increase in absorbance at a specific wavelength using a UV-Visible spectrophotometer. semanticscholar.orgresearchgate.net For the closely related compound, p-nitrophenol, the resulting p-nitrophenolate ion is bright yellow and its formation is typically monitored at wavelengths around 400-413 nm. semanticscholar.orgresearchgate.net The rate of formation of the nitrophenolate ion is directly proportional to the rate of the hydrolysis reaction.

This technique is widely applied in enzyme kinetics to determine key parameters such as the Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax). rsc.org By measuring the initial reaction rates at various substrate concentrations, a Michaelis-Menten plot can be constructed. For instance, in the study of carboxylesterase-catalyzed hydrolysis of p-nitrophenyl acetate, a KM value of 0.83 mmol L−1 was determined using a dynamic frontal analysis method coupled with spectrophotometric detection. rsc.org The simplicity and sensitivity of spectrophotometry make it an indispensable tool for high-throughput screening of enzyme inhibitors and for characterizing the catalytic efficiency of novel enzymes. ncsu.educam.ac.uk

| Parameter | Description | Typical Value/Range (for p-nitrophenyl derivatives) | Reference |

|---|---|---|---|

| Substrate | The ester compound being hydrolyzed. | p-Nitrophenyl acetate, this compound | acs.orgresearchgate.net |

| Product Monitored | The chromophoric product whose concentration change is measured. | p-Nitrophenolate / 2-Nitrophenolate | semanticscholar.orgcam.ac.uk |

| Wavelength (λmax) | The wavelength of maximum absorbance for the product. | ~400 - 413 nm | semanticscholar.orgresearchgate.net |

| Kinetic Constants | Parameters determined from the assay (e.g., KM, Vmax, kcat). | KM = 0.83 mmol L−1 (for carboxylesterase) | rsc.org |

Chromatographic Techniques for Separation and Analysis (e.g., HPLC)

Chromatographic techniques are essential for the separation, purification, and quantification of this compound and its derivatives from complex mixtures. bioanalysis-zone.com High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile method used for this purpose. HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. bioanalysis-zone.com

In the analysis of nitrophenyl compounds, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. Detection is often achieved using a UV-Vis detector set at a wavelength where the analyte absorbs strongly.